Alvespimycin (hydrochloride)
Übersicht
Beschreibung
Alvespimycin (hydrochloride) is a useful research compound. Its molecular formula is C32H49ClN4O8 and its molecular weight is 653.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Alvespimycin (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alvespimycin (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alvespimycin as an HSP90 Inhibitor : Alvespimycin binds to HSP90, thereby inhibiting its function and leading to the degradation of client proteins like kinases and transcription factors that are essential for cell cycle regulation and signal transduction (Definitions, 2020).
Ansamycin Inhibitors of Hsp90 : Alvespimycin hydrochloride has been studied as part of the ansamycin class of natural products, known for their anti-tumor effects. It has been developed for clinical evaluation in both intravenous and oral forms for cancer treatment (Porter et al., 2009).
Pharmacokinetic Studies : A physiologically based pharmacokinetic model of alvespimycin in mice has been developed to understand drug disposition and predict drug exposure, aiding in the interpretation of dose-response relationships (Hu et al., 2014).
Clinical Trials for Solid Tumors : A Phase I dose-escalation study combined alvespimycin with trastuzumab to define the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics in the treatment of advanced solid tumors, showing safety and tolerability at MTD and noting antitumor activity in patients with refractory HER2+ MBC and ovarian cancer (Jhaveri et al., 2012).
Application in Acute Myeloid Leukemia (AML) : Alvespimycin has been evaluated in a phase 1 study for patients with advanced AML, showing linear pharmacokinetics, target inhibition, and signs of clinical activity. The study determined a recommended phase 2 dose (Lancet et al., 2010).
Enhancing Chemotherapy Potency : Research has shown that heat-activated drug delivery increases tumor accumulation of synergistic chemotherapies, including a thermosensitive liposome formulation of alvespimycin, which enhances the cytotoxic effects of doxorubicin (Dunne et al., 2019).
Alvespimycin in Genetic Diseases : A study used alvespimycin as part of a drug screening strategy for identifying protein level modulators in genetic diseases, demonstrating its ability to reduce LMNB1 levels in various cell lines, suggesting its potential in treating genetic diseases associated with altered gene expression (Giorgio et al., 2020).
Overcoming Imatinib Resistance : Alvespimycin has been studied for its potential in overcoming imatinib resistance in chronic myeloid leukemia cell lines, suggesting its role as a new therapeutic approach even in cases of resistance to imatinib (Alves et al., 2023).
Eigenschaften
IUPAC Name |
[19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYBWLNYPEFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49ClN4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.